molecular formula C6H4ClN3 B1429888 2-Chloro-[1,2,4]triazolo[1,5-A]pyridine CAS No. 698-43-1

2-Chloro-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1429888
CAS RN: 698-43-1
M. Wt: 153.57 g/mol
InChI Key: KAMDPUMKFZCZSQ-UHFFFAOYSA-N
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Description

“2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class . This class of compounds has found wide application in drug design . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . The specific synthesis process for “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” was not found in the retrieved papers.


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridines consists of a triazole ring fused with a pyridine ring . The specific molecular structure of “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” was not found in the retrieved papers.


Chemical Reactions Analysis

[1,2,4]triazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . The specific chemical reactions involving “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-[1,2,4]triazolo[1,5-a]pyridine serves as a foundational compound for synthesizing various derivatives with potential applications in materials science and pharmaceuticals. Its ability to undergo further chemical modifications makes it a valuable intermediate in organic synthesis. For example, the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, which contain explosophoric groups or their precursors, demonstrates the adaptability of the triazolopyridine core in producing compounds with specific properties, indicating its role in the development of new materials or energetic compounds (Bastrakov et al., 2021).

Antimicrobial Activity

Derivatives of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine have been explored for their antimicrobial properties. The synthesis of chromone-linked 2-pyridone fused with 1,2,4-triazoles, triazines, and triazepines ring systems from a key intermediate demonstrates the compound's utility in creating new molecules with potential antimicrobial activity. Some synthesized compounds showed high antimicrobial activities compared to reference drugs, underscoring the potential of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Pharmaceutical Development

In pharmaceutical research, 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine is utilized to create biologically significant compounds. A metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation showcases the compound's relevance in designing pharmaceuticals with efficient synthesis methods, offering a pathway to develop drugs with potentially lower production costs and higher yields (Zheng et al., 2014).

Supramolecular Chemistry

The study of 2-substituted 1,2,4-triazolo[1,5-a]pyridines, particularly focusing on their ability to form diverse supramolecular synthons in the solid state, has implications for crystal engineering and the development of novel materials. The analysis of their crystal structures and intermolecular interactions reveals the influence of substituents on pharmaceutical properties and material design, offering insights into the tailored design of molecules for specific applications (Chai et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives indicates potential therapeutic applications. By studying the synthesis and preclinical study of the antioxidant activity of these derivatives, researchers have identified compounds with significant antioxidant effects, suggesting their usefulness in mitigating oxidative stress-related diseases. This area of study exemplifies the therapeutic potential of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives in developing new treatments (Smolsky et al., 2022).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some [1,2,4]triazolo[1,5-a]pyrimidines have been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The specific safety and hazards of “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” were not found in the retrieved papers.

Future Directions

[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown potential in various fields, especially in medicinal chemistry . Therefore, future research could focus on the design and synthesis of novel “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” derivatives and the exploration of their biological activities .

properties

IUPAC Name

2-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDPUMKFZCZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-[1,2,4]triazolo[1,5-A]pyridine

CAS RN

698-43-1
Record name 2-chloro-[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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